(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzylidene moiety, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its unique structure allows it to interact with various biological targets, potentially inhibiting the growth of harmful microorganisms.
Medicine
In the medical field, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(3-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
Uniqueness
Compared to its analogs, (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEBBDNRRKNEKX-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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